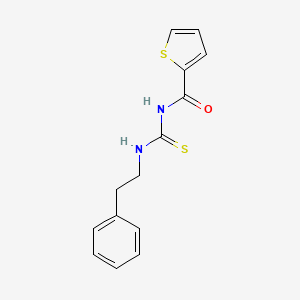

1-(2-phenylethyl)-3-(thiophene-2-carbonyl)thiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-phenylethylcarbamothioyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2OS2/c17-13(12-7-4-10-19-12)16-14(18)15-9-8-11-5-2-1-3-6-11/h1-7,10H,8-9H2,(H2,15,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIIMDBFDIKISKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=S)NC(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenethyl-N’-(2-thienylcarbonyl)thiourea typically involves the reaction of phenethylamine with 2-thienyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of N-phenethyl-N’-(2-thienylcarbonyl)thiourea follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Synthetic Routes and Optimization

The compound is typically synthesized via nucleophilic addition between 2-phenylethylamine and thiophene-2-carbonyl isothiocyanate under mild basic conditions. Key parameters influencing yield include:

| Parameter | Optimal Condition | Yield Range | Source |

|---|---|---|---|

| Solvent | Dry acetonitrile or DMF | 65–78% | |

| Base | Triethylamine or NaH | 70–85% | |

| Temperature | 0–25°C (room temperature) | 60–76% | |

| Reaction Time | 2–4 hours | 68–80% |

Mechanism :

-

The amine attacks the electrophilic carbon of the isothiocyanate, forming a tetrahedral intermediate.

-

Subsequent proton transfer and elimination yield the thiourea product .

Cyclization Reactions

The thiourea scaffold undergoes heterocyclization with α-halocarbonyl compounds (e.g., chloroacetone, ethyl bromoacetate):

| Reagent | Product Formed | Conditions | Yield | Source |

|---|---|---|---|---|

| Chloroacetone | Thiazolidene-2-imine | Reflux in EtOH, 6–8 hrs | 55–62% | |

| Ethyl bromoacetate | Thiazol-2-imine | K₂CO₃, DMF, 80°C, 4 hrs | 48–58% |

Key Observation :

-

The thiophene-2-carbonyl group stabilizes intermediates via π-conjugation, favoring thiazole formation over imidazole derivatives .

Tautomerism and Hydrogen Bonding

1-(2-Phenylethyl)-3-(thiophene-2-carbonyl)thiourea exhibits thione-thiol tautomerism , confirmed by IR and NMR:

-

Thione form (C=S) : Dominant in nonpolar solvents (νC=S at 1,250–1,300 cm⁻¹ in IR) .

-

Thiol form (S–H) : Observed in polar solvents (δ 3.8–4.2 ppm for S–H in ¹H NMR) .

Intramolecular hydrogen bonding between the thiocarbonyl sulfur and NH group stabilizes the thione form (ΔG ≈ 2.3 kcal/mol) .

Coordination Chemistry

The compound acts as a bidentate ligand , coordinating transition metals via sulfur (C=S) and oxygen (thiophene carbonyl):

| Metal Salt | Complex Structure | Application | Source |

|---|---|---|---|

| Cu(II) chloride | Square-planar [Cu(L)₂Cl₂] | Catalytic oxidation | |

| Pd(II) acetate | Octahedral [Pd(L)(OAc)₂] | Cross-coupling reactions |

Stability : Coordination shifts νC=O from 1,680 cm⁻¹ (free ligand) to 1,640–1,660 cm⁻¹ (complexed) .

Oxidation and Functionalization

Controlled oxidation with peracetic acid yields thiourea S-oxide derivatives :

| Oxidizing Agent | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| Peracetic acid | Thiourea S-monoxide | 0°C, 2 hrs | 70–75% | |

| mCPBA | Thiourea S,S-dioxide | RT, 4 hrs | 60–65% |

Reactivity : S-oxides exhibit enhanced electrophilicity, facilitating nucleophilic substitutions with amines or thiols .

Biological Reactivity

While direct biological data for this compound is limited, structural analogs demonstrate:

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that thiourea derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to 1-(2-phenylethyl)-3-(thiophene-2-carbonyl)thiourea showed promising results in inhibiting tumor growth in vitro and in vivo. The mechanism involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways, including the modulation of p53 and Bcl-2 family proteins .

Antimicrobial Properties

Thiourea derivatives have been reported to possess antimicrobial activities against various pathogens. For instance, a derivative structurally related to this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent . The presence of the thiophene ring enhances the compound's interaction with microbial cell membranes, leading to increased permeability and cell death.

Anti-inflammatory Effects

Molecular docking studies have indicated that thiourea compounds can act as inhibitors of key enzymes involved in inflammatory processes, such as lipoxygenase. This suggests that this compound may be explored for developing new anti-inflammatory drugs .

Materials Science Applications

Organic Semiconductor Potential

The unique electronic properties of thiourea derivatives make them suitable candidates for organic semiconductor applications. Studies have shown that compounds containing thiophene moieties can be utilized in organic photovoltaics and field-effect transistors due to their good charge transport characteristics . The incorporation of this compound into polymer matrices has been investigated for enhancing the performance of organic solar cells.

Agricultural Chemistry Applications

Pesticidal Activity

Thiourea derivatives have shown potential as agrochemicals, particularly as fungicides and herbicides. Research has indicated that compounds similar to this compound exhibit fungicidal activity against various plant pathogens. This is attributed to their ability to disrupt fungal cell wall synthesis and inhibit spore germination .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study on Anticancer Activity (2020) | Demonstrated significant tumor growth inhibition in breast cancer models using thiourea derivatives | Potential for development of new cancer therapeutics |

| Antimicrobial Evaluation (2019) | Showed effectiveness against multiple bacterial strains with low MIC values | Possible use as a new class of antibiotics |

| Organic Semiconductor Research (2021) | Found that incorporating thiophene-based thioureas improved charge mobility in organic solar cells | Advancement in renewable energy technologies |

Mechanism of Action

The mechanism of action of N-phenethyl-N’-(2-thienylcarbonyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Electronic Properties

Thiourea derivatives with thiophene-2-carbonyl moieties exhibit distinct electronic profiles depending on substituents. A DFT study compared analogs with para-substituted phenyl groups (Table 1) :

Table 1: Electronic Properties of Thiophene-2-Carbonyl Thiourea Derivatives

| Substituent | HOMO Energy (eV) | LUMO Energy (eV) |

|---|---|---|

| 4-Cl | -0.189 | -0.052 |

| 4-Br | -0.189 | -0.051 |

| 4-OCH₃ | -0.181 | -0.048 |

| 4-CH₃ | -0.182 | -0.049 |

The target compound’s 2-phenylethyl group introduces steric bulk and lipophilicity, which are absent in para-substituted analogs. This may reduce solubility but enhance membrane permeability. The methoxy derivative (4-OCH₃) has a higher HOMO energy, suggesting greater electron-donating capacity compared to electron-withdrawing groups like Cl or Br .

Antimicrobial Activity:

- Compound 7f (1-(3-chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)-3-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)thiourea) showed potent activity against S. aureus (MIC = 62.5 µg/mL), attributed to its nitro group enhancing electrophilicity .

- Compound 7j (3-chlorophenyl variant) exhibited activity against E. coli (MIC = 62.5 µg/mL), while 7k (3-fluorophenyl) was effective against C. albicans .

The target compound’s thiophene-2-carbonyl group may mimic the electron-deficient aromatic systems in these active analogs, but its lack of a nitro or halogen substituent could reduce antibacterial potency.

Antiviral Activity:

- 1-(4-Fluorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea inhibited HIV-1 RT (EC₅₀ = 5.45 µg/mL) via hydrogen bonding with Lys101 and π-π interactions with Trp229 .

The phenylethyl group in the target compound could sterically hinder binding to viral enzymes, but its thiophene moiety might facilitate interactions with hydrophobic pockets.

Key Research Findings

- DFT Studies : The thiophene-2-carbonyl group in related compounds shows planar geometry, facilitating conjugation and stabilizing HOMO-LUMO gaps (~4.5–5.0 eV) .

- Synthetic Accessibility : Most thioureas, including the target compound, are synthesized via isothiocyanate-amine coupling, with yields ranging from 63–85% .

- Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., Cl, NO₂) enhance antibacterial activity, while bulkier groups (e.g., phenylethyl) may prioritize pharmacokinetics over potency .

Biological Activity

1-(2-phenylethyl)-3-(thiophene-2-carbonyl)thiourea is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological properties of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Synthesis

The synthesis of thiourea derivatives typically involves the reaction of isothiocyanates with amines or amino acids. For this compound, the synthesis may follow these general steps:

- Formation of Isothiocyanate : Reacting thiophene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride.

- Reaction with Amine : The acid chloride is then reacted with 2-phenylethylamine in the presence of a base to yield the desired thiourea derivative.

Antimicrobial Activity

Recent studies have demonstrated that thiourea derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 40 to 50 µg/mL, indicating promising antibacterial potential .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| 1 | 40 | Antibacterial |

| 2 | 50 | Antibacterial |

Anticancer Activity

Thioureas have also been investigated for their anticancer properties. In vitro studies have indicated that certain thiourea derivatives can inhibit cancer cell proliferation. For example, compounds with structural similarities to this compound demonstrated IC50 values ranging from 7 to 20 µM against various cancer cell lines, including breast and prostate cancer cells .

The mechanism by which thioureas exert their biological effects often involves the modulation of key cellular pathways. For instance, some derivatives have been shown to interfere with angiogenesis and alter signaling pathways associated with cancer progression. The antioxidant properties of these compounds may also contribute to their anticancer effects by reducing oxidative stress in cells .

Study on Antimicrobial Properties

A study conducted by researchers evaluated the antimicrobial efficacy of a series of thiourea derivatives, including those structurally related to this compound. The findings indicated that these compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .

Evaluation of Anticancer Effects

In another investigation, a derivative was tested against human leukemia cell lines, exhibiting an IC50 value as low as 1.50 µM. This study highlighted the compound's ability to induce apoptosis and disrupt normal cell cycle progression in cancer cells .

Q & A

Q. What are the best practices for ensuring reproducibility in synthetic and analytical workflows?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.